molecular formula C13H11N5O2 B8765660 3-Methoxy-4-(1H-purin-8-yl)benzamide CAS No. 89469-10-3

3-Methoxy-4-(1H-purin-8-yl)benzamide

Cat. No.: B8765660
CAS No.: 89469-10-3
M. Wt: 269.26 g/mol
InChI Key: OXCAYWKAEVJNCM-UHFFFAOYSA-N
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Description

3-Methoxy-4-(1H-purin-8-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a purinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(1H-purin-8-yl)benzamide typically involves the condensation of 3-methoxybenzoic acid with 7H-purin-8-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(1H-purin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents.

Major Products

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzamides .

Scientific Research Applications

3-Methoxy-4-(1H-purin-8-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1H-purin-8-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The purinyl group is known to interact with nucleotide-binding sites, influencing cellular signaling pathways. The benzamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-4-(1H-purin-8-yl)benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

This compound is unique due to the presence of both methoxy and purinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

89469-10-3

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

3-methoxy-4-(7H-purin-8-yl)benzamide

InChI

InChI=1S/C13H11N5O2/c1-20-10-4-7(11(14)19)2-3-8(10)12-17-9-5-15-6-16-13(9)18-12/h2-6H,1H3,(H2,14,19)(H,15,16,17,18)

InChI Key

OXCAYWKAEVJNCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)C2=NC3=NC=NC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

One gram of 8-(2'-methoxy-4'-cyano-phenyl)-purine was dissolved in 75 ml of 2N sodium hydroxide solution and refluxed for 15 minutes. Then, the mixture was acidified with hydrochloric acid, and the mixture precipitated was separated into its components by use of silica gel [eluant: methylene chloride/ethanol (7:3 to 1:1)].
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